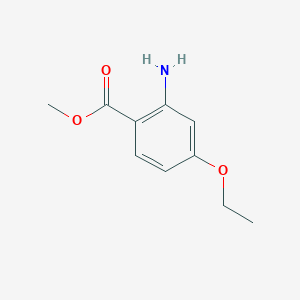

Methyl 2-amino-4-ethoxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

methyl 2-amino-4-ethoxybenzoate |

InChI |

InChI=1S/C10H13NO3/c1-3-14-7-4-5-8(9(11)6-7)10(12)13-2/h4-6H,3,11H2,1-2H3 |

InChI Key |

DSBVBJLZABELQF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)OC)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Retrosynthetic Analysis and Key Disconnection Strategies for Methyl 2-amino-4-ethoxybenzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on disconnecting the three key functional groups: the methyl ester, the amino group, and the ethoxy group. This reveals several logical synthetic pathways.

The primary disconnections are:

C(acyl)-O Bond (Ester): This is the most common disconnection, suggesting the final step could be the esterification of 2-amino-4-ethoxybenzoic acid. This corresponds to a well-known and reliable reaction, the Fischer esterification.

C(aryl)-N Bond (Amine): This disconnection points to a precursor with a different functional group at the C-2 position that can be converted to an amine. A nitro group (-NO₂) is an ideal precursor, as it can be selectively reduced to an amino group (-NH₂) late in the synthesis. This approach is advantageous as the electron-withdrawing nitro group can influence the reactivity of the ring in earlier steps.

C(aryl)-O Bond (Ether): Disconnecting the ethoxy group suggests an O-alkylation reaction on a phenolic precursor, such as Methyl 2-amino-4-hydroxybenzoate. This strategy relies on the Williamson ether synthesis.

These disconnections lead to three plausible forward synthetic routes:

Route A: Start with 4-hydroxy-2-nitrobenzoic acid, perform esterification, followed by O-alkylation to introduce the ethoxy group, and finally, reduce the nitro group to the amine.

Route B: Begin with 2-amino-4-hydroxybenzoic acid, perform esterification to get Methyl 2-amino-4-hydroxybenzoate, and then introduce the ethoxy group via O-alkylation.

Route C: Synthesize 2-amino-4-ethoxybenzoic acid first and then perform a final esterification step to yield the target molecule.

The choice of route often depends on the availability of starting materials and the compatibility of the functional groups at each stage.

Direct and Indirect Esterification Approaches

The formation of the methyl ester is a critical step in the synthesis. This can be achieved through direct esterification of the corresponding carboxylic acid or via indirect methods like transesterification.

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. For substituted benzoic acids, this equilibrium-driven process requires specific conditions to achieve high yields.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product.

To drive the equilibrium toward the product, an excess of the alcohol (methanol, in this case) is typically used, often serving as the solvent. Alternatively, the removal of water as it is formed, for instance by using a Dean-Stark apparatus, can also achieve high conversion. Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).

Table 1: Typical Conditions for Fischer Esterification of Benzoic Acids

| Catalyst | Alcohol (Solvent) | Key Conditions | Typical Yield |

|---|---|---|---|

| Concentrated H₂SO₄ | Methanol (B129727) (large excess) | Reflux for 2-6 hours. | High |

| p-Toluenesulfonic acid (p-TsOH) | Methanol with Toluene (B28343) | Reflux with Dean-Stark trap to remove water. | Very High |

| Trimethylchlorosilane (TMSCl) | Methanol | Reaction at room temperature. | Good to Excellent |

Transesterification is an alternative route where an existing ester is transformed into a different ester by reaction with an alcohol. For synthesizing methyl esters, a more relevant indirect approach involves the methylation of the carboxylic acid using a methyl source other than methanol.

Dimethyl carbonate (DMC) has emerged as a green and non-toxic methylating reagent. organic-chemistry.org In this process, the carboxylic acid (2-amino-4-ethoxybenzoic acid) is reacted with DMC in the presence of a base catalyst. This method avoids the use of hazardous methylating agents like dimethyl sulfate or diazomethane. The reaction is a base-catalyzed methyl transfer that offers high selectivity for esterification under mild conditions, producing only carbon dioxide and methanol as byproducts. organic-chemistry.org

Table 2: Transesterification/Methylation using Dimethyl Carbonate

| Methyl Source | Catalyst | Solvent | Temperature | Advantages |

|---|---|---|---|---|

| Dimethyl Carbonate (DMC) | K₂CO₃ (Potassium Carbonate) | DMSO | 90 °C | Non-toxic reagent, mild conditions, high selectivity. organic-chemistry.org |

Selective Functionalization of the Aromatic Ring

The most common and effective method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. For the synthesis of this compound, a suitable precursor would be Methyl 4-ethoxy-2-nitrobenzoate.

The reduction of the nitro group can be accomplished using several methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate under pressure.

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust but can require a more demanding workup procedure to remove metal salts.

Table 3: Comparison of Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Ethanol solvent, 1-4 atm H₂ pressure, room temp. | Clean, high yield; requires specialized pressure equipment. |

| Metal in Acid | Sn, conc. HCl | Heating/reflux | Inexpensive, effective; workup can be complex. |

The ethoxy group is typically introduced via the Williamson ether synthesis, which is a reliable Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com In this context, the starting material would be a phenol, specifically Methyl 2-amino-4-hydroxybenzoate.

The synthesis involves two key steps:

Deprotonation: The phenolic hydroxyl group is deprotonated with a suitable base to form a more nucleophilic phenoxide ion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). organic-synthesis.com

Nucleophilic Attack: The resulting phenoxide attacks an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄). The ethoxy group is thereby formed, and a salt is generated as a byproduct.

The choice of base and solvent is crucial. Stronger bases like NaH are used in anhydrous solvents like THF, while weaker bases like K₂CO₃ are effective in polar aprotic solvents such as acetone or acetonitrile (B52724). organic-synthesis.com A specific example for a related compound involves reacting methyl paraben with diethyl sulfate in the presence of potassium carbonate in 2-butanone, achieving a near-quantitative yield. chemicalbook.com

Table 4: Conditions for Williamson Ether Synthesis on Hydroxybenzoates

| Base | Ethylating Agent | Solvent | Temperature | Key Considerations |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Ethyl Iodide or Diethyl Sulfate | Acetonitrile or Acetone | Room Temp. to Reflux | Commonly used, mild conditions, good yield. organic-synthesis.comchemicalbook.com |

| Sodium Hydride (NaH) | Ethyl Iodide or Ethyl Bromide | Anhydrous THF or DMF | 0 °C to Room Temp. | Strong base, requires anhydrous conditions. organic-synthesis.comyoutube.com |

Regioselective Synthesis Strategies for Substituted Benzoates

Modern synthetic chemistry employs several strategies to overcome this. One common approach involves utilizing starting materials where the desired substitution pattern is already established. For instance, the synthesis could begin with a pre-substituted aniline (B41778) or phenol, leveraging the directing effects of the existing functional groups to guide subsequent reactions. The development of methods for the regioselective construction of substituted carbazoles and other heterocycles demonstrates the principle that the substitution pattern of the starting material can directly dictate the substitution in the final product nsf.gov.

Another powerful technique is the use of directed metalation, such as directed ortho-lithiation, which allows for the specific functionalization of a position adjacent to a directing group researchgate.net. Furthermore, halogen-metal exchange reactions on substituted dibromo arenes have proven effective for creating highly functionalized aryl compounds with high regioselectivity organic-chemistry.org. For a compound like this compound, a plausible route could involve the halogenation of a precursor, followed by a nucleophilic substitution or a metal-catalyzed coupling reaction to introduce the ethoxy group at the desired position. A patent for the synthesis of a related compound, 2-amino-4-methylamino methyl benzoate (B1203000) hydrochloride, involves the reduction of a 2-nitro-4-cyano methyl benzoate precursor, highlighting a strategy of building the substitution pattern first and then converting the functional groups google.com.

Catalytic Systems and Optimized Reaction Conditions

The efficiency of benzoate synthesis is critically dependent on the choice of catalyst and the optimization of reaction conditions such as solvent, temperature, and pressure.

The esterification of benzoic acids to form methyl benzoates is typically catalyzed by an acid. mdpi.com

Homogeneous Catalysis : Traditional methods often employ homogeneous catalysts like sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. mdpi.com These catalysts are effective in protonating the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the alcohol. mdpi.com However, they present significant environmental and operational challenges, including difficulties in catalyst recovery, the need for neutralization, and the production of large volumes of corrosive wastewater. mdpi.com

Heterogeneous Catalysis : To address the shortcomings of homogeneous systems, significant research has focused on developing solid acid catalysts. These heterogeneous catalysts are more environmentally friendly as they can be easily recovered by filtration and reused. researchgate.net Examples include:

Zirconium-Based Solid Acids : Zirconium metal catalysts, particularly those fixed with titanium (Zr/Ti), have shown high activity in the synthesis of a series of methyl benzoate compounds. mdpi.com

Ion Exchange Resins : Sulfonated polystyrene-divinylbenzene resins, such as Amberlyst 15, are effective for esterification at moderate temperatures (up to ~140°C). mdpi.com For higher temperature applications, more stable resins like Amberlyst 70 are preferred. mdpi.com

Zeolites : Treated zeolites containing acid sites can also be used, providing yields comparable to those achieved with concentrated sulfuric acid, while avoiding the associated environmental issues. researchgate.net

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid | High catalytic activity, low cost. mdpi.com | Difficult to recover, corrosive, produces acidic waste. mdpi.com |

| Heterogeneous | Zr/Ti Solid Acids, Amberlyst Resins, Zeolites | Easily recoverable and reusable, environmentally benign. mdpi.commdpi.com | Potentially lower activity than homogeneous catalysts, can be more expensive initially. |

The choice of solvent is crucial as it can significantly impact reaction kinetics, equilibrium position, and product purity. In esterification, a common strategy is to use a solvent that facilitates the removal of water, the byproduct of the reaction, thereby driving the equilibrium towards product formation. This can be achieved using azeotropic distillation with solvents like toluene or cyclohexane (B81311). mdpi.com

However, in line with green chemistry principles, there is a growing emphasis on reducing or eliminating the use of volatile organic solvents. paperpublications.orgroyalsocietypublishing.org This has led to the development of solvent-free reaction conditions. For example, the catalytic oxidation of benzyl alcohol to sodium benzoate can be performed under solvent-free conditions. chemicalbook.com Similarly, the synthesis of propyl benzoate has been optimized using an immobilized lipase in a solvent-free system. nih.gov When solvents are necessary, the focus is on "green solvents" like water or ionic liquids, which are non-volatile and less hazardous to the environment. paperpublications.orgroyalsocietypublishing.org

| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Yield (%) |

|---|---|---|---|

| Toluene | 2.4 | 111 | 85 |

| Acetonitrile | 37.5 | 82 | 72 |

| Dimethyl Sulfoxide (DMSO) | 47 | 189 | 65 |

| Solvent-Free | N/A | N/A | 90 |

Temperature and pressure are fundamental parameters that control the rate and extent of esterification reactions.

Temperature : Increasing the reaction temperature generally accelerates the reaction rate by providing molecules with more kinetic energy. sparkl.me For esterification, higher temperatures lead to higher conversion rates in a shorter time. ijates.com For example, in the esterification of oleic acid, increasing the temperature from 473 K to 573 K resulted in a significant increase in conversion from 70% to 88%. researchgate.net However, since esterification is a reversible reaction, excessively high temperatures can sometimes negatively affect the equilibrium yield. sparkl.me Optimal temperature control is therefore essential to balance reaction speed with maximum conversion. researchgate.net

Pressure : Pressure plays a significant role, particularly in systems operating at high temperatures. Conducting reactions under high pressure and temperature, such as in supercritical methanol (280-400°C, 100-300 bar), can dramatically increase the reaction rate and eliminate the need for a catalyst. researchgate.net These conditions improve phase solubility and reduce mass-transfer limitations, leading to rapid and complete conversion. researchgate.net This non-catalytic approach simplifies product purification and avoids the environmental issues associated with traditional catalysts. researchgate.net

| Temperature (K) | Reaction Time (min) | Pressure (MPa) | Conversion (%) |

|---|---|---|---|

| 473 | 10 | 20 | 70 |

| 523 | 25 | 25 | 80 |

| 563 | 25 | 25 | ~93 |

| 573 | 10 | 20 | 88 |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that minimize waste and environmental impact. Key among these principles is atom economy.

Atom economy, developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgwordpress.com

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100% wikipedia.org

A high atom economy signifies that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. libretexts.org

Addition Reactions : Reactions like catalytic hydrogenation or Diels-Alder cycloadditions are inherently atom-economical, often achieving 100% atom economy as all reactant atoms are incorporated into the product.

Substitution and Elimination Reactions : These reactions tend to have lower atom economies because they generate byproducts (leaving groups) that are not part of the final product.

In the context of synthesizing this compound, a traditional multi-step synthesis might involve protecting groups or use stoichiometric reagents that are not incorporated into the final structure, leading to poor atom economy. A greener approach would favor catalytic methods and reaction pathways that maximize the incorporation of all starting materials. For instance, the industrial synthesis of ibuprofen was redesigned to improve its atom economy from 40% to 77%, drastically reducing waste. wordpress.com Designing a synthetic route for this compound should similarly prioritize reaction types that maximize atom economy, thereby creating a more sustainable and efficient process.

Sustainable Solvent and Reagent Selection

The principles of green chemistry are increasingly influential in the synthesis of chemical compounds, aiming to reduce environmental impact and enhance safety. A significant focus of this initiative is the selection of solvents, as they often constitute the largest portion of waste in chemical processes. Solvent selection guides, such as the one developed by the CHEM21 consortium, categorize solvents to assist chemists in making more sustainable choices. These guides rank solvents based on health, safety, and environmental criteria.

Commonly used solvents are often classified into categories such as 'Recommended', 'Problematic', 'Hazardous', and 'Highly Hazardous'. For instance, water, ethanol, and ethyl acetate are typically recommended, while solvents like N,N-dimethylformamide (DMF), despite their utility in many reactions, are classified as hazardous. The synthesis of aminobenzoates and their analogs often employs such hazardous solvents, presenting an opportunity for process optimization through the substitution with greener alternatives. The ideal sustainable solvent should not only be environmentally benign but also effective for the specific reaction, ensuring high yield and purity.

Beyond solvents, the selection of reagents is also critical. The move away from petroleum-derived starting materials towards bio-based resources and enzymatic transformations represents a key strategy in sustainable chemical production. For the synthesis of aminobenzoic acid and its derivatives, biosynthetic routes, such as those utilizing the shikimate pathway, are being explored as alternatives to traditional chemical methods that rely on non-renewable precursors.

Interactive Table 1: Green Chemistry Solvent Selection Guide

Below is a sortable and searchable table summarizing the classification of common solvents according to green chemistry principles.

| Solvent | Classification | Key Concerns |

| Water | Recommended | - |

| Ethanol | Recommended | Flammability |

| Ethyl Acetate | Recommended | Flammability |

| Isopropanol | Recommended | Flammability |

| Toluene | Problematic | Flammability, Toxicity |

| Acetonitrile | Problematic | Flammability, Toxicity |

| Dichloromethane (DCM) | Problematic or Hazardous | Carcinogenicity concerns |

| N,N-Dimethylformamide (DMF) | Hazardous | Reprotoxic |

| Hexane | Hazardous | Neurotoxicity |

| Benzene (B151609) | Highly Hazardous | Carcinogenicity |

This table is based on classifications from established green chemistry solvent selection guides.

Synthesis of Positional and Structural Analogs

The synthesis of analogs of this compound is crucial for developing new materials and active pharmaceutical ingredients. The methodologies for creating these analogs often involve multi-step processes where careful control of reaction conditions is essential.

A notable structural analog is Methyl 4-acetamido-5-chloro-2-ethoxybenzoate . While specific synthetic details for this ethoxy compound are not detailed in the available literature, a well-documented synthesis exists for its close structural analog, Methyl 4-acetamido-5-chloro-2-methoxybenzoate . This process provides a representative example of the synthetic challenges and methodologies involved. The synthesis involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate using N-chlorosuccinimide (NCS) as the chlorinating agent and N,N-dimethylformamide (DMF) as the solvent. The reaction proceeds with heating to achieve a high yield and purity of the final product patsnap.comnih.gov. A patent for this method highlights that the DMF mother liquor can be recovered and reused, which is a step towards mitigating the environmental impact of using a hazardous solvent nih.gov. The molar yield for this process is reported to be as high as 90.3% with a purity of ≥99.8% patsnap.com.

Interactive Table 2: Synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate

This table provides a summary of the synthesis process. Users can search and sort the data.

| Step | Reagent/Solvent | Temperature | Duration | Molar Yield | Purity |

| 1 | N-chlorosuccinimide (NCS), N,N-dimethylformamide (DMF) | 40 °C | 5 hours | - | - |

| 2 | - | 65 °C | 4 hours | - | - |

| 3 | Crystallization | 0 °C | 8 hours | 90.3% | ≥99.8% |

Data extracted from a general synthetic procedure patsnap.com.

Advanced Spectroscopic and Analytical Characterization of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the structural determination of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) spectroscopy of Methyl 2-amino-4-ethoxybenzoate offers a detailed picture of the hydrogen atoms within the molecule. The spectrum displays distinct signals corresponding to the aromatic protons, the ethoxy group protons, the methyl ester protons, and the amine protons.

The aromatic region of the spectrum is of particular interest. The proton at position 6 (H-6) of the benzene (B151609) ring typically appears as a doublet, with a chemical shift value around 7.84 ppm and a coupling constant (J) of 8.4 Hz. This splitting pattern arises from its coupling with the adjacent proton at H-5. The proton at H-5, in turn, is observed as a doublet of doublets, while the proton at H-3 appears as a doublet.

The ethoxy group gives rise to a characteristic quartet and triplet. The methylene (B1212753) protons (-OCH₂-) appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) of the ethoxy group present as a triplet. The methyl ester group (-COOCH₃) is readily identified by a sharp singlet in the spectrum, typically appearing around 3.84 ppm. rsc.org The amine group (-NH₂) protons are often observed as a broad singlet, the chemical shift of which can be variable. rsc.org

¹H-NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-6 | ~7.84 | dd | 8.4, 1.6 |

| H-5 | ~7.24 | m | |

| H-3 | ~6.62 | t | 7.6 |

| -NH₂ | ~5.71 | s (br) | |

| -OCH₃ | ~3.84 | s | |

| -OCH₂CH₃ | ~4.0 (example) | q | 7.0 (example) |

| -OCH₂CH₃ | ~1.4 (example) | t | 7.0 (example) |

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C-NMR spectrum.

The carbonyl carbon of the ester group is typically found at the most downfield position, around 168.6 ppm. rsc.org The aromatic carbons show a range of chemical shifts depending on their substituents. The carbon atom bearing the amino group (C-2) appears at approximately 150.5 ppm, while the carbon attached to the ethoxy group (C-4) is also found in the downfield region. The remaining aromatic carbons (C-1, C-3, C-5, and C-6) resonate at specific chemical shifts, providing a unique fingerprint for the substitution pattern of the benzene ring. rsc.org The carbon of the methyl ester group (-OCH₃) appears at around 51.5 ppm. rsc.org The carbons of the ethoxy group (-OCH₂CH₃) are also readily identified.

¹³C-NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O | ~168.6 |

| C-2 | ~150.5 |

| C-4 | ~160 (estimated) |

| C-6 | ~134.1 |

| C-5 | ~131.2 |

| C-1 | ~110.7 |

| C-3 | ~116.7 / 116.2 |

| -OCH₃ | ~51.5 |

| -OCH₂CH₃ | ~63 (estimated) |

| -OCH₂CH₃ | ~14 (estimated) |

To further confirm the structural assignment, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (e.g., H-5 and H-6) and between the methylene and methyl protons of the ethoxy group. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu This experiment is invaluable for definitively assigning the proton signals to their corresponding carbon atoms. For instance, the signal for the methyl ester protons would correlate with the signal for the methyl ester carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu This technique is crucial for establishing the connectivity between different functional groups. For example, an HMBC spectrum would show a correlation between the methyl ester protons and the carbonyl carbon, as well as correlations between the aromatic protons and the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm the relative positions of substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry. EI-MS typically causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation. ESI-MS is a softer ionization technique that often results in a prominent molecular ion peak, which is useful for confirming the molecular weight of the compound. For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion. This allows for the determination of the exact molecular formula of the compound. For this compound (C₁₀H₁₃NO₃), HRMS would confirm this elemental composition by providing a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass.

Chromatographic Techniques for Purity Profiling and Separation

Chromatography is a cornerstone for the analysis of this compound, enabling the separation of the main compound from starting materials, reagents, and potential side-products. The choice of technique is dictated by the volatility and polarity of the analytes.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, compounds like this compound, which possess polar functional groups (—NH2), can exhibit poor peak shape and thermal instability, often necessitating derivatization to increase volatility and thermal stability before GC analysis. thermofisher.com This is a common strategy for aromatic amines to make them amenable to GC separation without significant degradation. thermofisher.com

Once separated by the GC column, the molecules enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. A mass spectrum for a related reaction product shows significant fragmentation, which is crucial for structural elucidation. For instance, a mass spectrum of a quinazoline-dione derivative formed from related precursors showed key peaks that helped confirm its structure. google.com While a specific spectrum for this compound is not detailed, analysis would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragments from the loss of the methoxy (B1213986) group (—OCH3) or the ethoxy group (—OCH2CH3).

Table 1: Illustrative GC-MS Fragmentation Data for a Structurally Related Compound

| m/z Value | Interpretation |

|---|---|

| 421 | Molecular Ion (M+) |

| 406 | Loss of a methyl group |

| 378 | Further fragmentation |

| 350 | Further fragmentation |

| 293 | Further fragmentation |

Data derived from a mass spectrum of a related heterocyclic product, illustrating the principle of fragmentation analysis. google.com

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of aromatic amines like this compound, as it does not require the analyte to be volatile. thermofisher.com The separation is typically achieved using reversed-phase columns, such as C18, which are suitable for retaining and separating basic compounds. nih.gov To improve peak shape and retention of polar amines, mobile phases are often buffered or modified with acids like acetic acid or ion-pairing reagents. nih.govuniupo.it

Various detection modes can be coupled with HPLC for sensitive and specific analysis:

Diode Array Detector (DAD) or UV Detector : These are standard detectors for aromatic compounds. This compound possesses a chromophore that absorbs UV light, allowing for its detection and quantification. The use of high-sensitivity flow cells can enable the detection of very low concentrations of primary aromatic amines. chromatographyonline.com

Mass Spectrometry (MS/MS) : Coupling HPLC with tandem mass spectrometry (UHPLC-MS/MS) provides the highest level of selectivity and sensitivity. This method allows for the unambiguous identification and quantification of the target compound even in complex matrices. nih.gov

Table 2: Exemplar HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or Pentafluorophenylpropyl (PFPP) | nih.gov |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile (B52724) | nih.gov |

| Elution | Gradient elution | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | DAD (Diode Array) or MS/MS | nih.govchromatographyonline.com |

| Column Temp. | 25 °C | nih.gov |

When pure samples of this compound or its by-products are needed for further study, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of material. By using larger columns and higher flow rates, milligrams to grams of the target compound can be separated from a reaction mixture. The fractions containing the desired compound are collected as they elute from the column. The purity of these collected fractions is then re-assessed using analytical HPLC. While specific preparative methods for this compound are not detailed in the literature, the principles follow directly from the analytical methods developed. Alternative purification methods such as recrystallization are also commonly used to obtain high-purity solid material following initial isolation. google.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Verification and Electronic Transitions

IR and UV-Vis spectroscopy are fundamental techniques for the structural characterization of this compound.

Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming its structure.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=O (Ester) | Stretch | 1680 - 1740 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ester & Ether) | Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy : This method provides information about the electronic transitions within a molecule. The aromatic ring and its substituents (amino, ethoxy, and methyl ester groups) act as a chromophore. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile would show distinct absorption maxima (λmax) in the UV region, corresponding to π → π* and n → π* electronic transitions characteristic of a substituted aniline (B41778) derivative.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Exact bond lengths and bond angles between all atoms.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal lattice (crystal packing).

The nature of intermolecular interactions, such as hydrogen bonding involving the amine group and the ester carbonyl.

While X-ray crystallography provides unparalleled structural detail, the successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound. Currently, specific crystallographic data for this compound is not available in publicly accessible databases.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Ester Functionality

The ester group of Methyl 2-amino-4-ethoxybenzoate is susceptible to nucleophilic attack, leading to several important transformations.

Hydrolysis under Acidic and Basic Conditions

The ester can be hydrolyzed to its corresponding carboxylic acid, 2-amino-4-ethoxybenzoic acid, under both acidic and basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by proton transfer and elimination of methanol (B129727), yields the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid, driving the reaction to completion. The resulting carboxylate can be protonated by the addition of acid in a separate workup step. Studies on related methyl benzoates have shown that the hydrolysis can proceed through the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net The rate of hydrolysis can be influenced by the solvent system, with the reaction rate often decreasing as the concentration of organic co-solvents like ethanol (B145695) increases. researchgate.net

Table 1: General Conditions for Ester Hydrolysis

| Condition | Reagents | Product |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄), Water | 2-amino-4-ethoxybenzoic acid |

| Basic | Strong Base (e.g., NaOH, KOH), Water | Sodium or Potassium 2-amino-4-ethoxybenzoate |

Transesterification Reactions with Other Alcohols

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is typically an equilibrium process. To drive the reaction towards the desired product, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it is formed.

For instance, reacting this compound with ethanol in the presence of an acid catalyst would yield Ethyl 2-amino-4-ethoxybenzoate and methanol. The general mechanism is similar to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.

Amidation Reactions with Amines

The ester functionality can be converted to an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, is generally slower than hydrolysis and often requires heating. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and eliminate methanol. This method has been utilized for the synthesis of various benzoic acid derivatives. researchgate.net

Transformations of the Aromatic Amino Group

The amino group on the aromatic ring is a versatile handle for further functionalization through various reactions.

Acylation and Sulfonylation Reactions

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides in the presence of a base. For example, reaction with acetyl chloride would yield Methyl 2-acetamido-4-ethoxybenzoate. The base is necessary to neutralize the HCl by-product. A related compound, Methyl 5-acetamido-2-amino-4-ethoxybenzoate, highlights the potential for selective acylation on similar structures. epa.gov

Sulfonylation: Similarly, the amino group can be sulfonated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This reaction produces a sulfonamide. A patent describes the preparation of 2-amino sulfonyl-4-methylsalfonamido methyl benzoic acid methyl ester from a sulfonamide methyl toluene (B28343) raw material, indicating the industrial relevance of such transformations. google.com

Table 2: Acylation and Sulfonylation Reactions

| Reaction | Reagent | Product General Structure |

| Acylation | Acyl Chloride (R-COCl) or Anhydride (B1165640) ((RCO)₂O) | Methyl 2-(acylamino)-4-ethoxybenzoate |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Methyl 2-(sulfonamido)-4-ethoxybenzoate |

Diazotization and Subsequent Coupling Reactions

The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). researchgate.netscirp.org The resulting diazonium salt, Methyl 4-ethoxy-2-(diazonium)benzoate chloride, is a highly versatile intermediate.

These diazonium salts can undergo a variety of subsequent reactions:

Sandmeyer Reaction: The diazonium group can be replaced by a variety of nucleophiles, such as -Cl, -Br, or -CN, using copper(I) salts as catalysts. scirp.org

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Gomberg-Bachmann Reaction: This reaction allows for the coupling of the diazonium salt with another aromatic compound to form a biaryl system.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds. ajchem-a.com This reaction is fundamental in the synthesis of many dyes. researchgate.netajchem-a.com The coupling is typically carried out under specific pH conditions. ajchem-a.com

Table 3: Common Diazotization and Coupling Reactions

| Reaction | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl (0-5 °C) | Methyl 4-ethoxy-2-(diazonium)benzoate chloride |

| Sandmeyer | CuCl / CuBr / CuCN | Methyl 2-chloro/bromo/cyano-4-ethoxybenzoate |

| Azo Coupling | Electron-rich aromatic (e.g., phenol) | Azo-coupled product |

Reactivity of the Ethoxy Moiety

The ethoxy group in this compound is an ether linkage and, like most aryl alkyl ethers, is relatively stable and unreactive. However, this C-O bond can be cleaved under harsh reaction conditions, typically involving strong acids. masterorganicchemistry.com The most effective reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.compearson.com Weaker acids like HCl are generally not effective. pearson.com

The mechanism of cleavage depends on the nature of the alkyl group. For the ethoxy group, which is a primary alkyl ether, the cleavage proceeds via an SN2 mechanism. The first step involves the protonation of the ether oxygen by the strong acid to form a good leaving group (an alcohol). Subsequently, the halide anion (I⁻ or Br⁻), a good nucleophile, attacks the less sterically hindered ethyl group, displacing a molecule of 2-amino-4-hydroxybenzoic acid methyl ester. masterorganicchemistry.com

If an excess of the hydrohalic acid is used, the initially formed phenolic hydroxyl group will not react further, as nucleophilic substitution on an sp²-hybridized aromatic carbon is disfavored. However, if the reaction were to produce an alcohol from a different type of ether, that alcohol could be further converted to an alkyl halide. masterorganicchemistry.com

Reaction Scheme for Ether Cleavage: this compound + HBr (conc.) → Methyl 2-amino-4-hydroxybenzoate + Bromoethane

In electrophilic aromatic substitution reactions, the ethoxy group is a powerful activating group and an ortho, para-director. This directing effect is a consequence of its ability to donate electron density to the aromatic ring through resonance. The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes these positions more nucleophilic and thus more susceptible to attack by electrophiles. youtube.com

The resonance stabilization of the intermediate carbocation (the arenium ion) is a key factor. When the electrophile attacks at the ortho or para position relative to the ethoxy group, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom, resulting in a particularly stable, oxonium ion-like contributor. This level of stabilization is not possible when the attack occurs at the meta position. Consequently, the activation energy for ortho and para substitution is lower, and these products are formed preferentially.

Electrophilic and Nucleophilic Aromatic Substitution Patterns and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is determined by the combined influence of the three substituents: the amino group (-NH₂), the ethoxy group (-OC₂H₅), and the methyl carboxylate group (-COOCH₃).

Amino group (-NH₂): A very strong activating group and an ortho, para-director.

Ethoxy group (-OC₂H₅): A strong activating group and an ortho, para-director.

Methyl carboxylate group (-COOCH₃): A deactivating group and a meta-director due to its electron-withdrawing nature.

The powerful activating and directing effects of the amino and ethoxy groups dominate over the deactivating effect of the ester group. Both the amino group (at C-2) and the ethoxy group (at C-4) direct incoming electrophiles to the positions ortho and para to themselves.

The position ortho to the amino group and meta to the ethoxy group is C-3.

The position para to the amino group is occupied by the ethoxy group.

The position ortho to the ethoxy group and meta to the amino group is C-5.

The position ortho to the ethoxy group is also C-3.

Considering these directing effects, electrophilic substitution is most likely to occur at the C-3 and C-5 positions. The C-5 position is sterically less hindered and is activated by both the amino group (meta, but still influenced) and the ethoxy group (ortho). The C-3 position is activated by both groups as well. The precise distribution of products would depend on the specific electrophile and reaction conditions.

Conversely, nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is generally unfavorable. SNAr reactions require an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org The ring in this compound is electron-rich due to the powerful electron-donating amino and ethoxy groups, which deactivates it towards nucleophilic attack. masterorganicchemistry.com For a nucleophilic substitution to occur, a leaving group would need to be present on the ring, and even then, the reaction would be difficult without further activation.

Oxidation and Reduction Chemistry of Functional Groups

The term "side-chain oxidation" in the context of aromatic compounds typically refers to the oxidation of alkyl groups attached to the benzene ring. libretexts.orglibretexts.orgyoutube.com For example, an ethylbenzene (B125841) can be oxidized to benzoic acid with strong oxidizing agents like KMnO₄. This compound does not possess an alkyl side chain directly bonded to the aromatic ring in this sense. The ethyl group of the ethoxy moiety and the methyl group of the ester are not benzylic and thus are not susceptible to this type of oxidation.

The other functional groups, the aromatic amine and the ether linkage, have their own distinct oxidation chemistry.

Amino Group: Primary aromatic amines can be oxidized by various reagents. Strong oxidizing agents like trifluoroperacetic acid can oxidize the amino group to a nitro group (-NO₂). mdpi.com However, the reaction can be complex, and other products like azoxy compounds may also be formed. mdpi.com Milder oxidation, for instance with hydroxyl radicals, can lead to mineralization of the nitrogen group. nih.gov

Ethoxy Group: The ether linkage is generally resistant to oxidation. royalsocietypublishing.org Oxidation of the benzene ring itself is also difficult due to its aromatic stability. libretexts.org Any reaction that would oxidize the ethoxy group would likely require harsh conditions that would also affect other parts of the molecule, particularly the sensitive amino group.

Selective oxidation of one functional group in the presence of others in this molecule would be challenging and require carefully chosen reagents and conditions. There are no readily available, standard procedures for the selective oxidation of the ethoxy or ester methyl "side chains" in this compound.

The reduction chemistry, on the other hand, is more straightforward and focuses on the methyl ester group.

Reduction of the Ester Group: The methyl ester group can be reduced to a primary alcohol or an aldehyde depending on the reducing agent used.

To a primary alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-amino-4-ethoxyphenyl)methanol. orgsyn.org

To an aldehyde: A partial reduction to the aldehyde, 2-amino-4-ethoxybenzaldehyde, can be achieved using a sterically hindered and less reactive reducing agent like diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., -78 °C). chemistrysteps.comyoutube.commasterorganicchemistry.comkoreascience.kr

Table 2: Reduction of the Ester Group in this compound

| Reagent | Product | Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-4-ethoxyphenyl)methanol | THF, reflux |

Reductions of Aromatic Ring Systems or Other Reducible Functional Groups

The chemical structure of this compound incorporates several functional groups that are susceptible to reduction under various reaction conditions. These include the aromatic benzene ring, the ester group, and the amino group, although the amino group is already in its most reduced form. The selective reduction of one functional group in the presence of others is a key challenge and a subject of synthetic interest.

The aromatic ring of this compound is generally resistant to reduction under mild conditions. Catalytic hydrogenation of aromatic rings typically requires harsh conditions, such as high pressures of hydrogen gas and highly active catalysts like platinum or rhodium on carbon. Under such forcing conditions, the benzene ring would be converted to a cyclohexane (B81311) ring. It is important to note that under these conditions, other functional groups, such as the ester, might also be reduced.

The ester functional group (-COOCH₃) in this compound can be reduced to a primary alcohol (-CH₂OH). This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under specific conditions that favor ester reduction over aromatic ring reduction.

Given the presence of both an aromatic ring and an ester, achieving selective reduction can be challenging. The choice of reducing agent and reaction conditions is crucial to target a specific functional group. For instance, milder reducing agents might selectively reduce the ester without affecting the aromatic ring. Conversely, very strong reducing agents or harsh hydrogenation conditions could lead to the reduction of both moieties.

Due to the lack of specific literature detailing the reduction of this compound, the following table provides a general overview of reduction possibilities for its constituent functional groups based on established chemical principles.

| Functional Group | Reagent/Condition | Product Functional Group | Notes |

| Aromatic Ring | H₂, PtO₂ or Rh/C, high pressure | Cyclohexane Ring | Harsh conditions are typically required, which may also reduce the ester group. |

| Ester (-COOCH₃) | LiAlH₄, followed by H₂O workup | Primary Alcohol (-CH₂OH) | A common and effective method for ester reduction. |

| Ester (-COOCH₃) | Catalytic Hydrogenation (e.g., Copper chromite catalyst, high pressure/temp) | Primary Alcohol (-CH₂OH) | An alternative to metal hydride reduction, though conditions can be harsh. |

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. The structure of this compound, featuring a nucleophilic amino group and an electron-rich aromatic ring, makes it a potentially valuable component in various MCRs for the synthesis of heterocyclic compounds.

While specific examples of MCRs directly employing this compound are not extensively documented in the literature, its structural motifs, particularly the 2-aminobenzoate (B8764639) core, are known to participate in several important MCRs. These reactions often lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

One of the most relevant applications of 2-aminobenzoate derivatives is in the synthesis of quinazolines and quinazolinones. These bicyclic heterocycles can be prepared through various MCRs where the 2-aminobenzoate derivative provides the benzene ring and one of the nitrogen atoms of the pyrimidine (B1678525) ring. For instance, a common strategy involves the reaction of a 2-aminobenzoate with an aldehyde or a ketone, and a source of ammonia (B1221849) or an amine.

The Passerini and Ugi reactions are other prominent MCRs where aminobenzoate derivatives could potentially be utilized. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgslideshare.netorganic-chemistry.orgnih.gov The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net In the context of the Ugi reaction, the amino group of this compound could serve as the amine component.

The following table summarizes potential multi-component reactions where this compound or its derivatives could be employed, based on the known reactivity of analogous 2-aminobenzoate compounds.

| Reaction Name | Reactants | Potential Product Type | Relevance of this compound |

| Quinazoline Synthesis | 2-aminobenzonitriles, alcohols | Quinazolinones | Derivatives of 2-aminobenzoates are key starting materials. rsc.org |

| Quinazoline Synthesis | 2-aminobenzylamines, aldehydes | 2-substituted quinazolines | Demonstrates the utility of the 2-aminoaryl core in building quinazolines. nih.gov |

| Quinazoline Synthesis | 2-aminoaryl ketones, aldehydes, ammonium (B1175870) acetate | 2,4-substituted quinazolines | Highlights a three-component approach to quinazolines. nih.gov |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-acylamino-carboxamide | The amino group can act as the amine component. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide | α-acyloxy-carboxamide | While less direct, derivatives could potentially participate. wikipedia.orgslideshare.netorganic-chemistry.orgnih.govnih.gov |

The participation of this compound in such MCRs would lead to the formation of complex molecules with potential applications in various fields, leveraging the efficiency and atom economy inherent to multi-component strategies.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Spectroscopic Property Prediction

Theoretical predictions of electronic structure and spectroscopic properties are fundamental to characterizing a molecule's behavior and identity. These computational methods allow for the simulation of various spectra and the analysis of molecular orbitals.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like Methyl 2-amino-4-ethoxybenzoate, a common approach involves using the B3LYP functional with a basis set such as 6-311G(d,p). This level of theory calculates the electron density to find the lowest energy conformation. Studies on similar benzene (B151609) derivatives show that the optimized bond distances and angles derived from DFT calculations correlate well with experimental data obtained from X-ray crystallography. researchgate.net

Once the geometry is optimized, the same theoretical model can be used to calculate vibrational frequencies. These computed frequencies correspond to the various stretching, bending, and torsional motions within the molecule. The resulting theoretical infrared (IR) spectrum can be compared with experimental Fourier-transform infrared (FTIR) spectra. For related molecules, a strong linear correlation is often observed between the vibrational bands predicted by DFT and those identified experimentally, confirming the accuracy of the calculated structure. researchgate.net

Table 1: Representative Geometric Parameters for Functional Groups in Benzoate (B1203000) Derivatives (Note: These are typical values based on DFT calculations for analogous structures and may not represent the exact parameters for this compound.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.23 Å |

| Bond Length | C-O (ester) | ~1.35 Å |

| Bond Length | C-N (amino) | ~1.38 Å |

| Bond Length | C-O (ether) | ~1.37 Å |

| Bond Angle | O=C-O (ester) | ~124° |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C-C-N (aromatic) | ~121° |

Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of a molecule. The process often involves using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT calculations. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the chemical shifts (δ) relative to a standard reference like tetramethylsilane (B1202638) (TMS).

For this compound, predictions would involve identifying the chemical shifts for the aromatic protons, the protons of the ethoxy and methyl ester groups, and the amino protons. ubc.ca The electronic environment, dictated by the electron-donating amino and ethoxy groups and the electron-withdrawing methyl ester group, heavily influences these shifts. Similarly, ¹³C NMR shifts for each unique carbon atom can be calculated. researchgate.net Coupling constants (J-values), which describe the interaction between neighboring nuclei, can also be simulated to provide a complete, theoretical NMR spectrum. ubc.ca These predictions are invaluable for interpreting experimental spectra and confirming the compound's structure. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on the analysis of similar substituted benzoates and general NMR principles.)

| Nucleus | Position/Group | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic (H-3, H-5, H-6) | 6.0 - 7.8 |

| ¹H | Amino (-NH₂) | 4.5 - 5.5 |

| ¹H | Methoxy (B1213986) (-OCH₃) | 3.7 - 3.9 |

| ¹H | Ethoxy (-OCH₂CH₃) | 3.9 - 4.1 (quartet) |

| ¹H | Ethoxy (-OCH₂CH₃) | 1.3 - 1.5 (triplet) |

| ¹³C | Carbonyl (C=O) | 165 - 170 |

| ¹³C | Aromatic (C1-C6) | 98 - 155 |

| ¹³C | Methoxy (-OCH₃) | 50 - 55 |

| ¹³C | Ethoxy (-OCH₂) | 60 - 65 |

| ¹³C | Ethoxy (-CH₃) | 14 - 16 |

Time-dependent DFT (TD-DFT) is the primary computational tool for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This method calculates the energies required to excite electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied ones. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. The presence of the aminobenzoate fragment is key to its absorption properties. researchgate.net The likely transitions include π→π* transitions, associated with the aromatic system, and n→π* transitions, involving the non-bonding electrons on the oxygen and nitrogen atoms of the substituent groups. The specific positions of the absorption bands are influenced by the interplay of the electron-donating amino and ethoxy groups and the electron-withdrawing ester group, which modify the energy levels of the molecular orbitals.

Reaction Mechanism Studies and Transition State Analysis

Beyond static properties, computational chemistry can elucidate the dynamics of chemical reactions, mapping out the most favorable pathways and determining their energetic profiles. nih.gov

To understand how this compound might react, for instance, during further functionalization or degradation, chemists can perform Potential Energy Surface (PES) scans. A PES is a multidimensional map that shows the energy of a molecular system as a function of the positions of its atoms. By systematically changing specific bond lengths or angles (reaction coordinates), it is possible to trace the path from reactants to products. mdpi.com

This process allows for the identification of stationary points: energy minima corresponding to stable reactants and products, and first-order saddle points corresponding to transition states (TS). mdpi.com For example, studying the electrophilic aromatic substitution on the benzene ring would involve scanning the potential energy as an electrophile approaches different positions on the ring to determine the most likely site of reaction and the structure of the high-energy transition state.

Once the reactants, transition states, and products have been located on the potential energy surface, their energies can be used to derive critical kinetic and thermodynamic parameters. mdpi.com

Thermodynamic Parameters: The difference in energy between the products and reactants determines the enthalpy of reaction (ΔH), indicating whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Kinetic Parameters: The energy difference between the transition state and the reactants defines the activation energy (Ea). A lower activation energy implies a faster reaction rate. By performing vibrational frequency calculations on these structures, it is also possible to compute Gibbs free energies of activation (ΔG‡) and reaction (ΔG), providing a more complete picture of the reaction's spontaneity and kinetics under specific temperature and pressure conditions.

Table 3: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical Reaction (Note: This table demonstrates the type of data obtained from transition state analysis for a generic reaction: Reactant → TS → Product.)

| Parameter | Description | Typical Unit |

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. | kJ/mol |

| ΔH (Enthalpy of Reaction) | The net change in heat of the system during the reaction. | kJ/mol |

| ΔG‡ (Gibbs Free Energy of Activation) | The energy barrier considering both enthalpy and entropy. | kJ/mol |

| ΔG (Gibbs Free Energy of Reaction) | Indicates the spontaneity of the reaction. | kJ/mol |

Intermolecular Interactions and Molecular Recognition

The study of intermolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of this compound. These non-covalent interactions dictate how molecules recognize and bind to each other in various environments.

The molecular structure of this compound, featuring a primary amine (-NH2) group and two oxygen atoms (one in the ethoxy group and one in the ester carbonyl group), allows for the formation of a variety of hydrogen bonds. The amino group can act as a hydrogen bond donor, while the oxygen atoms serve as acceptors.

In the solid state, it is anticipated that these molecules will form extensive hydrogen bonding networks. The primary amine group can participate in N-H···O and N-H···N hydrogen bonds. Specifically, the hydrogen atoms of the amino group can form strong hydrogen bonds with the carbonyl oxygen of the ester group or the oxygen of the ethoxy group of neighboring molecules. This is a common motif observed in the crystal structures of related aminobenzoate derivatives. For instance, in the crystal structure of 2-aminobenzothiazole, intermolecular N-H···N hydrogen bonds are crucial for stabilizing the molecular packing. While lacking a thiazole (B1198619) nitrogen, the principle of the amino group acting as a hydrogen bond donor remains directly applicable.

Intramolecular hydrogen bonds are also possible, particularly between the amino group and the ester or ethoxy groups, which would influence the planarity and conformational preference of the molecule.

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Hydrogen Bond | Expected Significance |

| Amino (N-H) | Carbonyl Oxygen (O=C) | Intermolecular | High |

| Amino (N-H) | Ethoxy Oxygen (-O-) | Intermolecular | Moderate |

| Amino (N-H) | Amino Nitrogen (-N) | Intermolecular | Low |

| Aromatic C-H | Carbonyl Oxygen (O=C) | Intermolecular | Low |

This table is based on theoretical considerations of the functional groups present in this compound.

The presence of the benzene ring in this compound facilitates π-π stacking interactions, which are another significant force in the formation of its supramolecular structure. These interactions arise from the electrostatic attraction between the electron-rich π-systems of adjacent aromatic rings.

In the crystal lattice, it is expected that the molecules will arrange themselves to allow for favorable π-π stacking. This can occur in a variety of geometries, including face-to-face and offset (or slipped) stacking. The specific arrangement will be a balance between maximizing the attractive π-π interactions and minimizing steric hindrance from the ethoxy and methyl ester groups. The interplay between hydrogen bonding and π-π stacking will ultimately determine the final crystal packing. For example, in methyl 4-bromo-3,5-dimethoxybenzoate, π-π stacking interactions play a dominant role in the crystal packing, linking molecules into a three-dimensional network. nih.gov

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and stability of molecules like this compound. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion, providing insights into the dynamic behavior of the molecule.

By simulating the molecule in different environments (e.g., in a vacuum, in a solvent, or in a crystal lattice), MD can reveal the most stable conformations and the energy barriers between them. For this compound, key conformational variables include the orientation of the ethoxy group and the methyl ester group relative to the benzene ring. A study on ethoxybenzene has shown that the molecule has a minimum energy geometry where the ethyl group is in the same plane as the phenyl ring. researchgate.net MD simulations can elucidate the flexibility of these groups and the likelihood of different rotational isomers (rotamers) existing at a given temperature.

Furthermore, MD simulations can be used to study the stability of the hydrogen bonding and π-π stacking interactions identified in the static analysis. By observing the fluctuations and lifetimes of these interactions over the course of a simulation, a more detailed and dynamic understanding of the molecule's intermolecular behavior can be achieved. Accelerated MD techniques can be particularly useful for overcoming energy barriers and more efficiently sampling the conformational space.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for In Vitro Activities

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are valuable for predicting the activities and properties of new or untested compounds.

For this compound, QSAR models could be developed to predict its potential biological activities, such as mutagenicity, carcinogenicity, or other toxicological endpoints. Aromatic amines are a class of compounds for which numerous QSAR studies have been conducted due to their industrial importance and potential health risks. nih.govmdpi.comoup.com These studies often use a variety of molecular descriptors to build their models.

Table 2: Examples of Descriptors Used in QSAR/QSPR Models for Aromatic Amines and Benzoates

| Descriptor Type | Examples | Relevance to this compound |

| Topological | Wiener Index, Molecular Connectivity Indices | Describes the size, shape, and branching of the molecule. |

| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's reactivity and interaction with biological targets. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Important for membrane permeability and transport to the site of action. |

| Steric | Molar Refractivity, van der Waals Volume | Accounts for the size and shape of the molecule, which can affect binding to a receptor. |

A QSAR model for the mutagenicity of aromatic amines, for instance, might reveal that the energy of the Highest Occupied Molecular Orbital (HOMO) and the hydrophobicity (LogP) are key predictors. A higher HOMO energy could indicate a greater susceptibility to metabolic activation, a common step in the mechanism of action for many aromatic amine mutagens.

Similarly, QSPR models could be developed to predict various physicochemical properties of this compound, such as its boiling point, solubility, or antioxidant activity. researchgate.netnih.gov These models are useful in chemical engineering and materials science for designing compounds with specific desired properties. The development of robust QSAR and QSPR models relies on high-quality experimental data for a diverse set of related compounds.

Applications in Advanced Organic Synthesis and Chemical Materials Science

Role as a Key Intermediate in the Synthesis of Diverse Organic Scaffolds

The reactivity of its functional groups allows this compound to serve as a foundational element for constructing a wide array of complex organic molecules.

Methyl 2-amino-4-ethoxybenzoate is a valuable precursor for the synthesis of heterocyclic compounds, a class of molecules fundamental to medicinal chemistry and materials science. The presence of both an amino group and an ester group allows for intramolecular cyclization reactions to form fused ring systems. Related aminobenzoate structures are widely used in the creation of heterocycles like quinazolines and imidazolidinones through reactions with reagents such as isocyanates. researchgate.net

The general strategy often involves the reaction of the amino group with a suitable partner, followed by cyclization involving the ester moiety. This approach is central to diversity-oriented synthesis, where complex and varied molecular scaffolds are generated from a common starting material. frontiersin.org For instance, aminoazoles, which share functional similarities with aminobenzoates, are key building blocks in multicomponent reactions to produce a wide range of nitrogen-containing heterocycles, including pyrimidines and triazoles. frontiersin.org Furthermore, intermediates derived from aminobenzoates are crucial in synthesizing important pharmaceutical scaffolds. Thiazole (B1198619) derivatives, for example, which can be synthesized from related precursors, are used in the development of anti-tumor and anti-HIV agents and are part of the structure of the antibiotic Cefditoren pivoxil. google.com

A notable application is in the synthesis of selective estrogen receptor modulators (SERMs), where cyclized aminoethoxy-benzoate derivatives serve as key intermediates. researchgate.net

The inherent functionality of this compound makes it an excellent scaffold for creating more complex, functionalized aromatic systems. The amino and ethoxy groups are electron-donating, activating the aromatic ring towards electrophilic substitution, while the ester group is an electron-withdrawing group. This electronic arrangement guides the regioselectivity of further chemical modifications.

The amino group itself is a prime site for derivatization. It can be acylated, alkylated, or used as a nucleophile in various coupling reactions, thereby introducing new functional moieties onto the aromatic core. These modifications can be used to build up molecular complexity, as seen in the synthesis of various mono and bis derivatives of benzoic acid through condensation reactions. researchgate.net The synthesis of a new coumarin (B35378) derivative, Methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, is achieved through the condensation of 4-hydroxycoumarin (B602359) with methyl 2-aminobenzoate (B8764639), highlighting a direct use of the aminobenzoate structure to build a more complex functionalized system. nih.gov

Development of Chemical Probes and Reagents for Research Applications

While direct use of this compound as a chemical probe is not extensively documented, its structure contains the necessary functional groups to be an ideal candidate for the synthesis of such reagents. chemscene.com Chemical probes are essential tools in chemical biology for visualizing and studying biological processes. thermofisher.com

The development of these probes often involves the covalent attachment of a reporter molecule, such as a fluorophore, to a scaffold that can interact with a biological target. The primary amino group on this compound is a key handle for such modifications. It can react with a variety of amine-reactive fluorescent dyes, such as those with N-hydroxysuccinimide (NHS) ester or isothiocyanate groups, to form stable amide or thiourea (B124793) linkages, respectively. jenabioscience.com This strategy is a cornerstone of bioconjugation chemistry, used to label proteins, nucleic acids, and other biomolecules. univr.itthermofisher.com The resulting fluorescent derivatives could be designed to probe specific biological environments or enzymatic activities.

Contribution to the Synthesis of Complex Natural Product Analogs and Derivatives

The structural framework of this compound is a valuable starting point for the synthesis of analogs and derivatives of complex natural products. Many natural products and their synthetic derivatives with significant biological activity are built upon heterocyclic or functionalized aromatic cores.

For example, coumarins are a large family of natural products found in many plants. nih.gov Research has shown that intermediates structurally similar to this compound are used to synthesize coumarin-based selective estrogen receptor modulators (SERMs), which are analogs of the natural hormone estrogen. researchgate.net Similarly, the thiazole ring, a key heterocycle, is found in natural products like vitamin B1 (thiamine) and penicillin. nih.gov The synthesis of 2-aminothiazole (B372263) derivatives, for which aminobenzoates can serve as precursors, is a critical step in producing not only novel therapeutic agents but also semi-synthetic antibiotics derived from natural sources. google.comnih.gov

The general synthetic utility of β-amino acid esters, which can be prepared from aromatic amines, as intermediates for potent urease inhibitors further illustrates how this class of compounds contributes to creating molecules inspired by natural systems or designed to interact with them. mdpi.com

Utilization in Polymer Chemistry and Advanced Materials Science (e.g., as a monomer or functionalizing agent)

The bifunctional nature of this compound, possessing both an amine and an ester group, makes it a potentially valuable monomer for polycondensation reactions. This process is used to create high-performance polymers such as polyamides and poly(ester amide)s. youtube.commagtech.com.cn

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the desirable mechanical properties of polyamides with the degradability of polyesters, making them suitable for biomedical applications like drug delivery and tissue engineering. upc.edutdx.catrsc.org The synthesis of PEAs can be achieved through the reaction of monomers containing both amine and ester/acid functionalities. Aromatic amino acids and their esters are particularly useful for creating PEAs with enhanced thermal stability and specific mechanical properties. nih.govacs.org

In a related application, the amino group can be used to functionalize existing polymers. For example, copolymers of maleic anhydride (B1165640) have been modified by reacting them with 2-amino ethyl benzoate (B1203000). ajchem-a.com This reaction opens the anhydride ring and covalently attaches the aminobenzoate moiety as a side chain, which alters the polymer's properties, such as increasing its glass transition temperature and rigidity. ajchem-a.com This demonstrates a clear pathway for using aminobenzoate derivatives to tailor the characteristics of advanced materials.

| Polymer Class | Potential Role of this compound | Relevant Synthesis Method | Resulting Polymer Properties |

| Poly(ester amide)s (PEAs) | Monomer | Polycondensation | Biodegradable, good thermal and mechanical properties. upc.edursc.org |

| Polyamides | Monomer (with a dicarboxylic acid) | Polycondensation | High strength, thermal stability (e.g., Aromatic Polyamides). youtube.comcore.ac.uk |

| Modified Acrylate/Anhydride Copolymers | Functionalizing Agent | Nucleophilic ring-opening of anhydride units | Increased rigidity, higher glass transition temperature. ajchem-a.com |

Design and Synthesis of Photoactive or Fluorescent Derivatives for Sensing or Imaging Applications

The development of fluorescent probes for biological sensing and imaging is a major field of research. emory.edu this compound is an excellent candidate for transformation into such photoactive molecules due to its primary aromatic amine group. This group can act as a nucleophile to react with various fluorogenic reagents, yielding highly fluorescent derivatives.